4-Chloro-1H-indazole
Overview
Description
4-Chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a chlorine atom at the 4-position of the indazole ring imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
4-Chloro-1H-indazole, like other indazole derivatives, has been found to interact with a variety of biological targets. The primary targets of indazole derivatives include protein kinases and cyclo-oxygenase-2 (COX-2) . Protein kinases play a crucial role in cell signaling, and their inhibition can lead to the suppression of tumor growth . COX-2 is an enzyme involved in inflammation, and its inhibition can lead to anti-inflammatory effects .
Mode of Action
The interaction of this compound with its targets leads to significant changes in cellular processes. For instance, when it interacts with protein kinases, it inhibits their activity, which can lead to the suppression of tumor growth . When it interacts with COX-2, it inhibits the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Its inhibition of protein kinases can affect multiple signaling pathways involved in cell proliferation and survival . Its inhibition of COX-2 can affect the arachidonic acid pathway, leading to reduced production of prostaglandins and other inflammatory mediators .
Pharmacokinetics
These studies suggest that indazole derivatives generally have good bioavailability .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of cell growth and inflammation. For instance, one indazole derivative was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its interaction with its targets. Additionally, the presence of other substances in the environment, such as binding proteins or metabolizing enzymes, can also affect the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method starts with the reaction of 2-chlorobenzaldehyde with hydrazine to form benzylidenehydrazine, followed by cyclization under acidic conditions to yield this compound . Another approach involves the use of 2-chlorobenzonitrile and hydrazine, which undergoes cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs catalytic methods to enhance yield and reduce byproducts. Transition metal-catalyzed reactions, such as those using copper or palladium catalysts, are commonly used to facilitate the cyclization process . These methods offer advantages in terms of efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The indazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
- Substituted indazoles with various functional groups.
- Oxidized or reduced derivatives of this compound.
- Complex heterocyclic compounds formed through cyclization reactions .
Scientific Research Applications
4-Chloro-1H-indazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1H-Indazole: The parent compound without the chlorine substitution.
2H-Indazole: A tautomeric form of indazole with different chemical properties.
4-Bromo-1H-Indazole: A similar compound with a bromine atom instead of chlorine at the 4-position.
Uniqueness: 4-Chloro-1H-indazole is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. The chlorine substitution can enhance the compound’s stability and alter its interaction with molecular targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
4-chloro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTGQYVQJOJQCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156818 | |
Record name | 4-Chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13096-96-3 | |
Record name | 4-Chloro-1H-indazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096963 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-1H-indazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=694315 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLORO-1H-INDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Chloro-1H-indazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6PT5XJ7G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the indazole motif in pharmaceutical research, and how does 4-Chloro-1H-indazole fit into this context?
A1: The indazole motif has garnered significant attention in pharmaceutical research due to its wide-ranging pharmacological activities. These include antidepressant, antineoplastic, anti-inflammatory, analgesic, and antiplatelet properties []. This compound, a specific derivative of indazole, is particularly interesting because many pharmacologically important compounds with substituents at the 4-position of indazole, like ABT-869 and ABT-102, have been developed for pre-clinical testing []. This highlights the potential of this compound as a scaffold for developing novel therapeutics.
Q2: Has this compound demonstrated any specific biological activity?
A2: Research indicates that this compound acts as an inhibitor of Lactoperoxidase (LPO) []. LPO is an antimicrobial enzyme crucial for the innate immune system, and its inhibition can have implications for immune response modulation. Understanding the inhibitory mechanism of this compound on LPO may offer insights into developing novel antimicrobial agents or modulating immune responses in specific contexts.
Q3: How do the structural properties of this compound relate to its potential as a corrosion inhibitor?
A3: Theoretical studies employing Density Functional Theory (DFT) have been conducted to assess the corrosion inhibition properties of various indazole derivatives, including this compound []. These studies investigate global reactivity parameters like EHOMO, ELUMO, and the HOMO-LUMO energy gap (ΔE), alongside other properties such as chemical hardness, softness, and electronegativity. By analyzing these parameters, researchers can predict the ability of this compound to interact with metal surfaces and potentially act as a corrosion inhibitor.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.